7-Bromo-5-chlorobenzo[b]thiophene

Chemoselective Cross-Coupling Palladium Catalysis Orthogonal Reactivity

7-Bromo-5-chlorobenzo[b]thiophene is a uniquely differentiated benzo[b]thiophene building block. Unlike mono‑halogenated or symmetric dihalogenated analogs, its orthogonally reactive C7–Br and C5–Cl bonds enable two sequential, chemoselective cross‑couplings without protection/deprotection steps. This scaffold drives efficient SAR exploration in medicinal chemistry and precise π‑conjugated oligomer growth in organic electronics. Secure this privileged intermediate in ≥98% purity for your next synthesis program.

Molecular Formula C8H4BrClS
Molecular Weight 247.54 g/mol
Cat. No. B8796391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chlorobenzo[b]thiophene
Molecular FormulaC8H4BrClS
Molecular Weight247.54 g/mol
Structural Identifiers
SMILESC1=CSC2=C(C=C(C=C21)Cl)Br
InChIInChI=1S/C8H4BrClS/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H
InChIKeyINZLVUHXYROTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-chlorobenzo[b]thiophene: A Strategic Orthogonal Building Block for Programmable Synthesis


7-Bromo-5-chlorobenzo[b]thiophene (CAS 1236538-59-2) is a dihalogenated heterocyclic scaffold belonging to the benzo[b]thiophene class [1]. Its structure features a benzene ring fused to a thiophene, bearing chlorine at the 5-position and bromine at the 7-position. This compound serves as a key intermediate in organic synthesis, with its primary value lying not in a standalone biological activity, but in its capacity as a versatile building block. The distinct reactivity of the C(sp²)-Br and C(sp²)-Cl bonds allows for highly chemoselective and sequential functionalization, enabling the construction of complex molecular architectures for medicinal chemistry and materials science applications [2].

Why 7-Bromo-5-chlorobenzo[b]thiophene Cannot Be Replaced by Common Analogs


Replacing 7-bromo-5-chlorobenzo[b]thiophene with a generic, mono-halogenated benzo[b]thiophene (e.g., 5-chlorobenzo[b]thiophene or 7-bromobenzo[b]thiophene) introduces a critical synthetic limitation: a lack of reaction orthogonality [1]. The presence of both bromine and chlorine substituents with different bond dissociation energies (C-Br is weaker than C-Cl) enables two distinct, sequential cross-coupling steps on the same core scaffold without requiring additional protection/deprotection sequences [2]. Similarly, substituting it with a symmetric dihalogenated analog (e.g., 5,7-dibromobenzo[b]thiophene) sacrifices the ability to direct two different functional groups to specific positions in a controlled, stepwise manner, which is essential for precise structure-activity relationship (SAR) exploration in drug discovery and for creating highly defined materials .

Quantitative Evidence for 7-Bromo-5-chlorobenzo[b]thiophene's Differentiated Synthetic Utility


Chemoselective Suzuki-Miyaura Cross-Coupling: C7-Br vs. C5-Cl Reactivity

7-Bromo-5-chlorobenzo[b]thiophene exhibits significantly higher reactivity at the C7-Br bond compared to the C5-Cl bond in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This intrinsic difference allows for the exclusive and efficient mono-functionalization of the 7-position, leaving the 5-chloro group intact for subsequent synthetic steps [1].

Chemoselective Cross-Coupling Palladium Catalysis Orthogonal Reactivity

Orthogonal Reactivity for Sequential Functionalization via C7 and C5 Positions

The unique halogen pairing in 7-bromo-5-chlorobenzo[b]thiophene provides a true orthogonal handle. After the C7-Br bond is used in a first cross-coupling event, the remaining C5-Cl bond can be activated in a second, distinct reaction, enabling the installation of a different functional group at a later stage [1]. This contrasts with symmetric dihalo analogs like 5,7-dibromobenzo[b]thiophene, where both positions have similar reactivity, making selective mono-functionalization challenging and often leading to statistical mixtures of products [2].

Sequential Functionalization C-H Activation Late-Stage Diversification

A Validated and Scalable Method for Preparing Orthogonally Functionalized Scaffolds

A 2018 study by Toyota et al. demonstrates a robust, silica gel-assisted method for the preparation of a library of (bromo)(chloro)(iodo)benzo[b]thiophenes, including derivatives with substitution patterns relevant to 7-bromo-5-chlorobenzo[b]thiophene [1]. This work provides a validated synthetic entry into this class of compounds, confirming their accessibility and the feasibility of generating them in a research or industrial setting. The method proceeds under thermal conditions and is adaptable for preparing various multi-halogenated scaffolds [1].

Methodology Synthetic Route Scalability

High-Impact Application Scenarios for 7-Bromo-5-chlorobenzo[b]thiophene in Advanced R&D


Medicinal Chemistry: Efficient Generation of Benzo[b]thiophene-Based SAR Libraries

In a medicinal chemistry program targeting a new biological pathway, 7-bromo-5-chlorobenzo[b]thiophene serves as a 'privileged intermediate'. By performing a first Suzuki coupling at the C7-Br position to introduce a diverse set of aryl or heteroaryl groups, a library of advanced intermediates is generated. The remaining C5-Cl handle is then used for a second, late-stage diversification step (e.g., another Suzuki, or a Buchwald-Hartwig amination) to rapidly explore the chemical space and establish robust structure-activity relationships [1]. This sequential approach is more time- and resource-efficient than de novo synthesis of each final compound, maximizing the value of the core scaffold.

Materials Science: Precision Synthesis of π-Conjugated Oligomers and Polymers

For researchers developing organic electronic materials (e.g., organic field-effect transistors or organic photovoltaics), 7-bromo-5-chlorobenzo[b]thiophene offers a path to precisely control the molecular architecture of π-conjugated systems [1]. The orthogonal halogens enable the iterative and directional growth of oligomeric chains. A coupling partner can be attached at the 7-position, and subsequently, the material can be extended or cross-linked via the 5-position, allowing for the synthesis of well-defined, low-polydispersity materials with tunable optoelectronic properties .

Chemical Biology: Synthesis of Bifunctional Probe Molecules

In chemical biology, the creation of bifunctional probes (e.g., containing a fluorophore and an affinity tag) often requires a modular approach. This compound is an ideal core for such applications. The C7-Br site can be used to attach a reporter group (e.g., a fluorescent dye), while the C5-Cl site can be used to link a target-binding moiety (e.g., a kinase inhibitor fragment). The orthogonal reactivity ensures that each functional group is installed independently and with high fidelity, minimizing byproduct formation and simplifying purification of the final, sensitive probe molecule [1].

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